molecular formula C17H17N3O3 B1669536 CYM5181

CYM5181

Cat. No.: B1669536
M. Wt: 311.33 g/mol
InChI Key: MMKXHTDCKLZHIM-UHFFFAOYSA-N
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Description

CYM5181 is a synthetic organic compound known for its role as an agonist of the sphingosine-1-phosphate receptor 1 (S1P1). This receptor is part of the lysophospholipid receptor family, which plays a crucial role in various physiological processes, including immune cell trafficking and vascular development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CYM5181 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the oxadiazole ring and the subsequent attachment of the pyridine and diethoxyphenyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

CYM5181 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

CYM5181 has a wide range of applications in scientific research:

    Chemistry: Used as a reference compound in studies involving sphingosine-1-phosphate receptors.

    Biology: Investigated for its role in immune cell trafficking and vascular development.

    Medicine: Explored for potential therapeutic applications in conditions like multiple sclerosis, transplant rejection, and adult respiratory distress syndrome.

    Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery

Mechanism of Action

CYM5181 exerts its effects by binding to the sphingosine-1-phosphate receptor 1 (S1P1). This binding activates the receptor, leading to downstream signaling pathways that regulate immune cell trafficking, vascular development, and other physiological processes. The compound’s efficacy is attributed to its high affinity and specificity for the S1P1 receptor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CYM5181 is unique due to its high specificity for the S1P1 receptor and its ability to activate the receptor without requiring interactions with the sphingosine-1-phosphate-like headgroup. This makes it a valuable tool in research and potential therapeutic applications .

Properties

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

5-(3,4-diethoxyphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole

InChI

InChI=1S/C17H17N3O3/c1-3-21-14-6-5-13(11-15(14)22-4-2)17-19-16(20-23-17)12-7-9-18-10-8-12/h5-11H,3-4H2,1-2H3

InChI Key

MMKXHTDCKLZHIM-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=NC=C3)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=NC=C3)OCC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CYM5181;  CYM 5181;  CYM-5181.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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